molecular formula C15H18N2O2S2 B6431523 (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile CAS No. 1232817-59-2

(2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile

Cat. No.: B6431523
CAS No.: 1232817-59-2
M. Wt: 322.5 g/mol
InChI Key: HFNGUXVGXNUUKL-PFONDFGASA-N
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Description

(2Z)-2-(Benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a benzenesulfonyl group, a methylsulfanyl group, and a piperidinyl group attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile typically involves multi-step organic reactions One common method starts with the preparation of the benzenesulfonyl chloride, which is then reacted with a suitable piperidine derivative under basic conditions to form the sulfonamide intermediate This intermediate is further reacted with a methylsulfanyl group donor, such as methylthiol, in the presence of a base to introduce the methylsulfanyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(Benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-methylsulfanyl-3-piperidin-1-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-20-15(17-10-6-3-7-11-17)14(12-16)21(18,19)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNGUXVGXNUUKL-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C(/C#N)\S(=O)(=O)C1=CC=CC=C1)/N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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